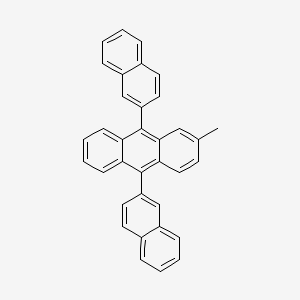

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

Descripción general

Descripción

2-Methyl-9,10-di(naphthalen-2-yl)anthracene, also known as MADN, is commonly known as a blue emitter . It is widely used as a highly-efficient blue host material and hole-transporting material (HTM) for organic electronic devices . Exhibiting an ambipolar transporting ability, MADN offers stable thin-film morphology and a wide energy band-gap .

Synthesis Analysis

MADN is synthesized as a blue fluorescent emissive material by inducing diverse aromatic groups to the C-2 position of ADN . The substrates were immersed in an ultrasonic bath of detergent solution, de-ionized (DI) water, acetone, and isopropyl alcohol sequentially .Molecular Structure Analysis

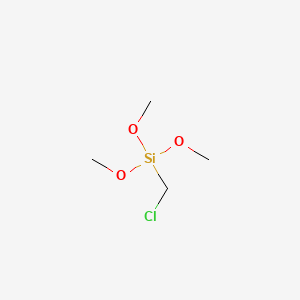

The empirical formula of MADN is C35H24 . It has a molecular weight of 444.57 . The SMILES string representation of MADN is CC1=CC2=C (C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C (C6=CC7=CC=CC=C7C=C6)=C2C=C1 .Physical And Chemical Properties Analysis

MADN is a solid with a melting point of 253-258 °C . It has a high thermal stability and morphological stability . It also has a wide energy band gap .Aplicaciones Científicas De Investigación

- MADN serves as a host material in blue OLEDs due to its high thermal stability and morphological stability . It contributes to efficient electron transport and light emission, making it valuable for display technologies and lighting applications.

- MADN doped with rubidium carbonate (MADN:Rb2CO3) acts as an effective electron-injecting interlayer on indium-tin oxide (ITO) cathodes for inverted bottom-emission OLEDs (IBOLEDs) . This application enhances device performance and stability.

Organic Light-Emitting Diodes (OLEDs)

Electron-Injecting Interlayer for OLEDs

These applications highlight MADN’s versatility and potential impact across various scientific disciplines. Researchers continue to explore its properties and applications, making it an exciting area of study . If you need further details or additional applications, feel free to ask! 😊

Mecanismo De Acción

Target of Action

2-Methyl-9,10-di(naphthalen-2-yl)anthracene (MADN) is primarily used as a blue host material and hole-transporting material (HTM) for organic electronic devices . The primary targets of MADN are the electron and hole carriers within these devices .

Mode of Action

MADN exhibits an ambipolar transporting ability , which means it can transport both electrons and holes . This property allows MADN to offer stable thin-film morphology and a wide energy band-gap . As a hole-transporting material, MADN can reduce the amount of hole carriers injected into the device . This leads to a well-balanced carrier recombination , which is crucial for the efficient operation of organic electronic devices.

Biochemical Pathways

The biochemical pathways involved in the action of MADN are related to the electron-hole recombination process in organic electronic devices . The balance between the electron and hole carriers is crucial for the device’s performance . By reducing the amount of hole carriers injected into the device, MADN helps maintain this balance .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MADN, we can discuss its physical properties that affect its behavior in an organic electronic device. MADN has a melting point of 253 - 258 °C , which indicates its stability at high temperatures. Its molecular weight is 444.57 g/mol , which may influence its deposition on device surfaces during manufacturing.

Result of Action

The result of MADN’s action is the production of highly efficient blue light in organic light-emitting diodes (OLEDs) . Devices using MADN as the emitting layer have demonstrated impressive performance metrics, such as high luminance and power efficiency .

Action Environment

The action of MADN can be influenced by various environmental factors. For example, the temperature can affect the stability of MADN and its ability to transport electron and hole carriers . Additionally, the manufacturing process and the materials used in the device can also impact the effectiveness of MADN .

Safety and Hazards

MADN is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

MADN is a promising electron injecting layer for OLEDs with different device structures . It is widely used as a highly-efficient blue host material and hole-transporting material (HTM) for organic electronic devices . Its use in OLEDs is expected to continue due to its numerous advantages, including fast response time, low cost, flexibility, and easy fabrication .

Propiedades

IUPAC Name |

2-methyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFFTUWRIGBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-9,10-di(naphthalen-2-yl)anthracene | |

CAS RN |

804560-00-7 | |

| Record name | MADN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804560-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of MADN?

A1: The molecular formula of MADN is C39H26, and its molecular weight is 498.62 g/mol.

Q2: What are the key spectroscopic characteristics of MADN?

A2: MADN exhibits a characteristic blue fluorescence []. The exact peak emission wavelength can vary slightly depending on the environment (solution, thin film, host material), but it typically falls within the range of 430-450 nm [, , ]. MADN also shows strong UV absorption, which is crucial for its function in OLEDs.

Q3: How does MADN's stability compare to similar compounds like ADN?

A3: MADN demonstrates superior thin-film morphological stability compared to its analog 9,10-di(2-naphthyl)anthracene (ADN) []. This enhanced stability translates to improved device lifetimes in OLED applications.

Q4: What roles can MADN play in OLED device architectures?

A4: MADN's ambipolar nature and wide band gap make it incredibly versatile in OLEDs. It can function as a hole-transport layer (HTL) [, , ], electron-transport layer (ETL) [, ], host material for both blue and yellow emitters [, , ], and even as a host for p-type and n-type dopants [, ].

Q5: How does MADN improve the performance of blue OLEDs?

A5: MADN is an effective host material for blue emitters like TBP [] and BUBD-1 [], achieving high current efficiencies and deep blue color coordinates. Its wide band gap facilitates efficient energy transfer to the blue dopant.

Q6: Can MADN be used to fabricate white OLEDs (WOLEDs)?

A6: Yes, MADN has been successfully incorporated into WOLEDs using various approaches. These include:

- Co-host with Alq3: Doping MADN and Alq3 with a red emitter like DCJTB enhances luminance efficiency and device stability compared to Alq3 alone [].

- Multi-layer structures: WOLEDs with stable white emission have been achieved by layering MADN-based blue, green, and red emissive layers [].

- Dual-emitting layers: WOLEDs with high color purity and stability utilize MADN doped with both a blue emitter (TBPe) and a yellow emitter (rubrene) [].

Q7: How does MADN contribute to improved OLED device stability?

A7: MADN's use as both HTL and ETL can enhance operational stability by minimizing the formation of unstable redox species like Alq3+ and NPB- [, ]. Additionally, its use in uniformly mixed HTLs with NPB can further extend device lifetime by suppressing the formation of unstable [Alq3+] species [].

Q8: Are there alternatives to MADN in OLED applications?

A8: Yes, several alternative materials exist, each with strengths and weaknesses. For example:

- NPB: A common HTL material, but less morphologically stable than MADN [].

- ADN: Similar structure to MADN, but less stable in thin films [].

- α,α-MADN: An isomer with enhanced performance in deep blue OLEDs [].

Q9: How can computational chemistry be leveraged to further understand and improve MADN-based devices?

A9: Computational studies can provide valuable insights into:

- Energy level alignment: Simulating the energy levels of MADN with different dopants and electrode materials can guide material selection for optimal charge injection and transport [].

- Molecular orientations: Understanding how MADN molecules orient themselves within thin films can be achieved through simulations, revealing its impact on charge carrier mobility [].

- Structure-property relationships: Theoretical calculations can explore how structural modifications to the MADN core affect its electronic properties and device performance, paving the way for the design of improved materials [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)